3-(2-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
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Overview
Description
3-(2-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-1,3-diazaspiro[44]nonane-2,4-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxypiperidinyl group, and a diazaspiro nonane dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 4-chlorophenyl intermediate through a halogenation reaction.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring via a cyclization reaction.
Spiro Compound Formation: The final step involves the formation of the diazaspiro nonane dione core through a spirocyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
3-(2-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidine: Shares the chlorophenyl and hydroxypiperidine groups but lacks the diazaspiro nonane dione core.
1,3-Diazaspiro[4.4]nonane-2,4-dione: Shares the diazaspiro nonane dione core but lacks the chlorophenyl and hydroxypiperidine groups.
Uniqueness
3-(2-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H24ClN3O4 |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
3-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C20H24ClN3O4/c21-15-5-3-14(4-6-15)20(28)9-11-23(12-10-20)16(25)13-24-17(26)19(22-18(24)27)7-1-2-8-19/h3-6,28H,1-2,7-13H2,(H,22,27) |
InChI Key |
SRDMUZAKJPSCAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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